molecular formula C22H27NO3 B12983119 (9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

Cat. No.: B12983119
M. Wt: 353.5 g/mol
InChI Key: CPKBHOOXHBRNRP-INIZCTEOSA-N
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Description

(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a complex organic compound with the molecular formula C22H27NO3 This compound is notable for its unique structure, which includes a fluorenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group. One common method involves the oxidation of 9H-fluorene to 9-fluorenone using potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium hydroxide (KOH) in THF.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate lies in its specific combination of a fluorenyl group and a carbamate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique fluorenyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3

This structure features a fluorenyl group linked to a carbamate moiety, which is known for its ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties against various strains of bacteria and fungi. For instance, derivatives of fluorenone have demonstrated activity against Staphylococcus aureus and Candida albicans .
  • Cytotoxic Effects : The compound's structural attributes suggest potential cytotoxic effects against cancer cell lines, similar to other fluorenone derivatives .
  • Pharmacological Interactions : The unique combination of the fluorenyl group and carbamate functionality may provide distinct binding affinities towards specific biological targets, enhancing its therapeutic potential .

Antimicrobial Evaluation

A study conducted on related carbamate compounds indicated that the minimum inhibitory concentration (MIC) against Gram-positive bacteria was notably high, suggesting moderate antimicrobial efficacy. For example, several synthesized compounds exhibited MIC values higher than 256 μg/mL but showed activity against specific strains .

Cytotoxicity Assessment

Research involving fluorenone derivatives revealed significant cytotoxicity against various cancer cell lines. One study highlighted that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Tested Strains/Cells Results
AntimicrobialStaphylococcus aureus, Candida albicansMIC > 256 μg/mL for several compounds
CytotoxicityVarious cancer cell linesIC50 values comparable to standard treatments
Binding AffinityVarious biological targetsDistinct interactions noted in studies

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

InChI

InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m0/s1

InChI Key

CPKBHOOXHBRNRP-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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